2-Bromo-1-(4-ethylphenyl)-2-methylpropan-1-one
Overview
Description
2-Bromo-1-(4-ethylphenyl)-2-methylpropan-1-one is a chemical compound with the linear formula C10H11BrO . It is used in scientific research .
Synthesis Analysis
A versatile one-pot strategy to synthesize alpha-Bromoketones from secondary alcohols using ammonium bromide and Oxone has been reported . This method could potentially be used to synthesize this compound .Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom attached to a carbon atom, which is part of a carbonyl group. The carbonyl group is attached to a phenyl ring that is substituted with an ethyl group .Physical and Chemical Properties Analysis
This compound is a liquid or solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density could not be found in the available resources.Scientific Research Applications
Molecular Structure and Reactivity Studies
Research has explored the molecular structure and reactivity of compounds similar to 2-Bromo-1-(4-ethylphenyl)-2-methylpropan-1-one. For instance, the study of molecular ions in 3-phenyl-1-bromopropane, which is structurally related, sheds light on the behavior of bromine atoms in such molecules (Yamaoka, Fokkens, & Nibbering, 1999). Additionally, the rotational isomerism of similar bromoalkanes has been investigated, providing insights into the conformational behaviors of these compounds in different phases (Müller, Fruwert, & Geiseler, 1981).
Solvent Participation and Solvolysis Studies
The solvolysis of tertiary bromoalkanes, including compounds like 2-bromo-2-methylpropane, has been studied extensively. This research is relevant to understanding the behavior of this compound in various solvents and the impact of solvent participation in its reactions (Liu, Hou, & Tsao, 2009).
Solution Enthalpy and Thermodynamic Properties
Investigations into the solution enthalpies of related compounds, such as 1-bromoadamantane and 2-bromo-2-methylpropane, in different solvents have been conducted. This research helps in understanding the thermodynamic properties and solvation behaviors of this compound (Martins et al., 2006).
Electron Diffraction and Conformational Analysis
Electron diffraction studies of gaseous molecules closely related to this compound have provided valuable information about their molecular structures and conformational compositions, crucial for understanding similar compounds (Shen, 1984).
Isotope Rate Effects in Reactions
Research has also delved into the isotope rate effects in reactions involving bromopropane derivatives. This is pertinent to understanding the reaction kinetics and mechanisms of this compound and similar compounds (Shiner & Smith, 1961).
Electrochemical Reduction and Reductive Elimination Studies
Studies on the electrochemical reduction of vicinal dibromides and the induction of double-bond migration in the resulting olefins provide insights into the reductive behavior and potential applications of compounds like this compound in synthetic chemistry (Andrieux, Gorande, & Savéant, 1994).
Safety and Hazards
The safety data sheet for 2-Bromo-1-(4-ethylphenyl)-2-methylpropan-1-one indicates that it is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .
Properties
IUPAC Name |
2-bromo-1-(4-ethylphenyl)-2-methylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-4-9-5-7-10(8-6-9)11(14)12(2,3)13/h5-8H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLPHWVDHFBDQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C(C)(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00702693 | |
Record name | 2-Bromo-1-(4-ethylphenyl)-2-methylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00702693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
698394-60-4 | |
Record name | 2-Bromo-1-(4-ethylphenyl)-2-methylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00702693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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